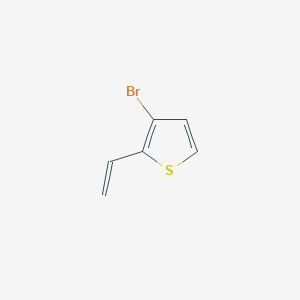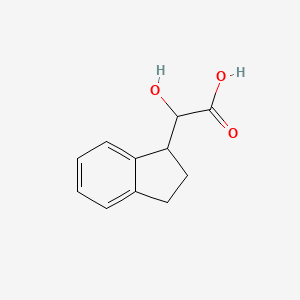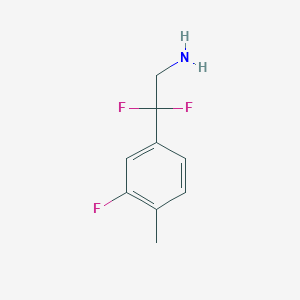![molecular formula C13H13FO B15323252 1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B15323252.png)
1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-Fluoro-3-phenylbicyclo[111]pentan-1-yl}ethan-1-one is a synthetic organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
The synthesis of 1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This step often involves the cyclization of suitable precursors under specific conditions to form the bicyclic structure.
Introduction of the fluoro group: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the phenyl group: This step may involve a Friedel-Crafts alkylation or other suitable methods to introduce the phenyl group onto the bicyclic core.
Formation of the ethanone moiety:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro group, using nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Applications De Recherche Scientifique
1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparaison Avec Des Composés Similaires
1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one can be compared with other similar compounds, such as:
1-{2-Chloro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one: Similar structure but with a chloro group instead of a fluoro group, leading to different reactivity and properties.
1-{2-Bromo-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one: Contains a bromo group, which may result in different chemical behavior and applications.
1-{2-Methyl-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H13FO |
|---|---|
Poids moléculaire |
204.24 g/mol |
Nom IUPAC |
1-(2-fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)ethanone |
InChI |
InChI=1S/C13H13FO/c1-9(15)12-7-13(8-12,11(12)14)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
Clé InChI |
PBWMPDBKWQBXLR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C12CC(C1)(C2F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[2-(Boc-amino)-5-pyrimidinyl]ethanone](/img/structure/B15323229.png)


amine, Mixture of diastereomers](/img/structure/B15323237.png)


